molecular formula C12H10ClNO2S B1420411 Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate CAS No. 1072944-80-9

Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

Cat. No. B1420411
M. Wt: 267.73 g/mol
InChI Key: GIJNEWPJPSPLDK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the chlorophenyl group, and the methyl ester. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure3.


Chemical Reactions
As a thiazole, this compound might undergo reactions typical of aromatic heterocycles. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the methyl ester could be hydrolyzed under acidic or basic conditions4.


Scientific Research Applications

Synthesis and Biological Evaluation

  • A study on the synthesis and biological evaluation of thiazole derivatives, including those similar to Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, found that these compounds exhibit moderate to good antimicrobial activity. This suggests potential applications in developing new antibacterial agents (Babu et al., 2016).

Corrosion Inhibition

  • Research into thiazole-4-carboxylates has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is crucial for extending the life of metal structures and components in industrial settings (El aoufir et al., 2020).

Structural Analysis

  • A specific study focused on the synthesis and X-ray diffraction data of a compound closely related to Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, providing valuable information on its crystalline structure and potential for further chemical modifications (Güiza et al., 2020).

Anticancer and Antimicrobial Applications

  • New thiazole derivatives have been designed, synthesized, and evaluated for their biological activity, including potential anticancer and antimicrobial applications. Such studies underline the therapeutic potential of these compounds in medicine and drug development (Katariya et al., 2021).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions. It’s also important to consider that chlorinated organic compounds can be hazardous and are often regulated78.


Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It might also serve as a lead compound for the development of new drugs910.


Please note that this is a general analysis based on the classes of compounds present in “Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate”. For a detailed analysis, specific studies on this exact compound would be needed.


properties

IUPAC Name

methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-7-14-10(11(17-7)12(15)16-2)8-4-3-5-9(13)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJNEWPJPSPLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)OC)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674738
Record name Methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate

CAS RN

1072944-80-9
Record name Methyl 4-(3-chlorophenyl)-2-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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